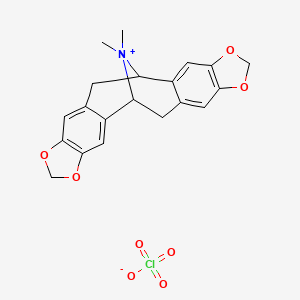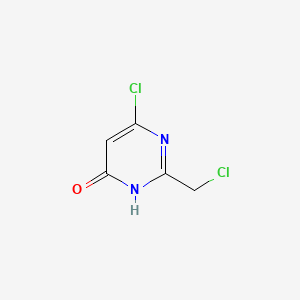
加州啶高氯酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Californidine perchlorate is a chemical compound with the molecular formula C20H20ClNO8. It is a derivative of californidine, an alkaloid isolated from the California poppy (Eschscholzia californica) and other plants of the genus Eschscholzia
科学研究应用
Californidine perchlorate has a wide range of applications in scientific research, including:
作用机制
Target of Action
Californidine perchlorate is an alkaloid Alkaloids are known to interact with a variety of biological targets, including enzymes, cell surface receptors, and ion channels .
Mode of Action
It is known that alkaloids can interact with their targets in several ways, such as by binding to receptors and modulating their activity .
Biochemical Pathways
Given its classification as an alkaloid, it may be involved in various biochemical processes, including signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
Like other alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that the california poppy, from which californidine is derived, has sedative, anxiolytic, and analgesic effects . These effects suggest that Californidine perchlorate may modulate neuronal activity, potentially through interactions with neurotransmitter systems .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
Californidine perchlorate can be synthesized through the reaction of californidine with perchloric acid. The reaction typically involves dissolving californidine in an appropriate solvent, such as methanol or ethanol, and then adding perchloric acid dropwise under controlled temperature conditions. The reaction mixture is then stirred for a specific period to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of californidine perchlorate involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with advanced purification techniques such as crystallization or chromatography to obtain high-purity californidine perchlorate .
化学反应分析
Types of Reactions
Californidine perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
相似化合物的比较
Californidine perchlorate can be compared with other similar compounds, such as:
- N-Methylcalifornine perchlorate
- N-Methylcrychine perchlorate
- N-Methylescholtzine perchlorate
- Californine methoperchlorate
- Crychine methoperchlorate
- Escholtzine methoperchlorate
These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications. Californidine perchlorate is unique due to its specific interaction with GABA_A receptors and its potential therapeutic applications .
属性
IUPAC Name |
23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYBHNDRRHULH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17939-31-0 |
Source


|
| Record name | 17939-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)




![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)
![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)




![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)

